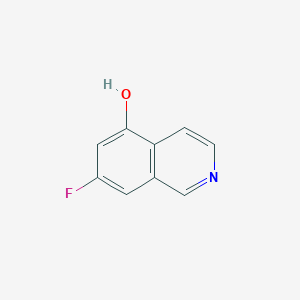

7-Fluoroisoquinolin-5-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoroisoquinolin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-6-5-11-2-1-8(6)9(12)4-7/h1-5,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLDEQNUJJOAJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of the 7 Fluoroisoquinolin 5 Ol Scaffold

Nucleophilic and Electrophilic Substitution Reactions

The dual nature of the isoquinoline (B145761) ring system, combined with the opposing electronic influences of the fluorine and hydroxyl groups, creates a nuanced reactivity profile towards substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings generally require activation by electron-withdrawing groups to undergo nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com In the 7-fluoroisoquinolin-5-ol scaffold, the pyridine (B92270) nitrogen atom strongly withdraws electron density from the ring system, making the heterocyclic ring and, to a lesser extent, the carbocyclic ring susceptible to nucleophilic attack. wikipedia.org This effect is augmented by the electron-withdrawing nature of the fluorine atom at the C7 position. Consequently, the scaffold is activated for SNAr reactions, particularly at positions ortho and para to these activating features. The fluorine atom itself can act as a leaving group in SNAr reactions, a characteristic reactivity pattern for fluoroarenes where the high electronegativity of fluorine activates the ring for the rate-determining nucleophilic addition step. masterorganicchemistry.comlibretexts.org

Electrophilic Aromatic Substitution (SEAr)

In contrast, electrophilic aromatic substitution (SEAr) is favored on electron-rich aromatic systems. wikipedia.orgmasterorganicchemistry.com For the this compound molecule, the pyridine portion of the ring is strongly deactivated towards electrophiles due to the electronegativity of the nitrogen atom. wikipedia.org The carbocyclic ring, however, is strongly activated by the electron-donating hydroxyl group at the C5 position, which directs electrophiles to the ortho (C6) and para (C8) positions. wikipedia.org Studies on the parent isoquinoline structure confirm that electrophilic substitution occurs preferentially on the carbocyclic ring at positions 5 and 8, which is consistent with the directing effect of the C5-hydroxyl group in the target scaffold. quimicaorganica.org

| Reaction Type | Activating/Deactivating Factors | Predicted Reactive Positions |

| Nucleophilic Aromatic Substitution (SNAr) | Activating: Pyridine Nitrogen, C7-Fluoro group. | Positions on the pyridine ring; Position C7 (with F as leaving group). |

| Electrophilic Aromatic Substitution (SEAr) | Activating: C5-Hydroxyl group. Deactivating: Pyridine Nitrogen, C7-Fluoro group. | C6 and C8 on the carbocyclic ring. |

Coupling Reactions for Scaffold Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds. For the this compound scaffold to be utilized in these reactions, it typically requires prior functionalization to introduce a suitable leaving group, such as a halide or a triflate. A common strategy involves converting the C5-hydroxyl group into a triflate (trifluoromethanesulfonate, -OTf), which is an excellent leaving group in palladium-catalyzed processes.

The Suzuki-Miyaura coupling reaction facilitates the formation of C-C bonds by coupling an organoboron species (like a boronic acid) with an organic halide or triflate. benthamdirect.com A derivatized 7-fluoro-5-(triflyloxy)isoquinoline could serve as a versatile substrate for this reaction, enabling the introduction of a wide array of aryl and vinyl groups at the C5 position. The reaction is known for its mild conditions and tolerance of various functional groups. researchgate.net Research on related chloro-isoquinolines has demonstrated the successful application of Suzuki coupling to build complex 3-aryl isoquinoline structures. benthamdirect.com

| Substrate Example | Boronic Acid | Catalyst System | Product | Reference |

| 3-Chloro-2-methylisoquinolinium iodide | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Methyl-3-phenylisoquinolinium iodide | benthamdirect.com |

| 6-Chlorothiazolo[5,4-c]isoquinoline | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 6-(4-Acetylphenyl)thiazolo[5,4-c]isoquinoline | researchgate.net |

The Heck reaction creates a C-C bond by coupling an organic halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org This methodology could be applied to a functionalized this compound derivative to introduce alkenyl substituents. Intramolecular Heck reactions have been effectively used in the synthesis of various quinoline (B57606) and isoquinoline-based heterocyclic systems. nih.govchim.it

The Sonogashira coupling reaction is a powerful method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide/triflate. organic-chemistry.org This reaction would allow for the introduction of alkynyl moieties onto the this compound scaffold. The Sonogashira coupling is a key step in the synthesis of complex isoquinoline alkaloids, highlighting its utility for functionalizing this core structure. nih.gov Copper-free protocols have also been developed to mitigate common side reactions. beilstein-journals.org

| Coupling Reaction | Reagents | Catalyst System | General Product |

| Heck Reaction | Aryl triflate, Alkene, Base | Pd(OAc)₂, PPh₃ | Aryl-substituted alkene |

| Sonogashira Coupling | Aryl halide, Terminal alkyne, Amine base | PdCl₂(PPh₃)₂, CuI | Aryl-substituted alkyne |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. wikipedia.orgnih.gov This reaction is exceptionally valuable for introducing primary or secondary amine functionalities onto the isoquinoline core. Studies have shown that halo-substituted quinolines and isoquinolines are excellent substrates for this transformation. For instance, selective amination of 6-bromo-2-chloroquinoline (B23617) has been achieved, demonstrating precise control over which position reacts based on the differential reactivity of the leaving groups. organic-chemistry.orgnih.gov Similarly, isoquinolin-3-amine (B165114) has been successfully coupled with various aryl halides to produce N-arylisoquinolinamines. arkat-usa.org

| Substrate | Amine | Catalyst System | Product | Reference |

| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 6-Morpholino-2-chloroquinoline | nih.gov |

| Isoquinolin-3-amine | Bromobenzene | Pd₂(dba)₃, JohnPhos, NaOtBu | N-Phenylisoquinolin-3-amine | arkat-usa.org |

Oxidation Reactions of Hydroxyisoquinolines

The phenolic hydroxyl group at the C5 position makes the this compound scaffold susceptible to oxidation. In remarkable transformations, the parent compound, isoquinolin-5-ol, undergoes oxidation with oxygen in the presence of copper(II) acetate (B1210297) and a secondary amine to yield quinone products. thieme-connect.de This reaction proceeds through the formation of an isoquinoline-5,8-dione, which can then be attacked by the amine nucleophile. This process represents a powerful method for concurrently oxidizing the scaffold and introducing a new functional group, leading to highly functionalized amin quinone derivatives. thieme-connect.de

Mitsunobu Reaction and Etherification Applications

The hydroxyl group of this compound can be readily converted into an ether through various alkylation methods. The Mitsunobu reaction is a particularly mild and effective method for this transformation, allowing the conversion of primary and secondary alcohols to a wide range of products, including esters and ethers. organic-chemistry.orgwikipedia.orgmissouri.edu The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

This reaction proceeds by activating the alcohol's oxygen, turning it into a good leaving group, which is then displaced by a nucleophile. organic-chemistry.org In the context of etherification, an external alcohol can act as the nucleophile, or more commonly, a pronucleophile like a phenol is used with the target alcohol. For this compound, its phenolic hydroxyl group can be coupled with a variety of alcohols under Mitsunobu conditions to generate a library of aryl-alkyl ethers. This approach has been successfully applied to the O-alkylation of related isoquinolin-1-ones, providing access to alkoxyisoquinolines that are difficult to synthesize using harsher methods. researchgate.net

| Reagents | Role | Example |

| Alcohol (e.g., this compound) | Substrate | - |

| Nucleophile (e.g., an external alcohol, R-OH) | Alkylating agent | Methanol, Ethanol |

| Triphenylphosphine (PPh₃) | Activates the azodicarboxylate | PPh₃ |

| Diethyl azodicarboxylate (DEAD) | Activates the alcohol | DEAD or DIAD |

| Solvent | Reaction Medium | Tetrahydrofuran (THF) |

Spectroscopic Characterization and Advanced Analytical Methodologies for Fluoroisoquinolines

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of fluorinated organic compounds. nih.gov The isoquinoline (B145761) core, substituted with both a hydroxyl group and a fluorine atom, presents a distinct set of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, allowing for unambiguous structural confirmation. The high gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus make it a highly sensitive probe for NMR analysis. wikipedia.org

In the ¹H NMR spectrum of 7-Fluoroisoquinolin-5-ol, the protons on the heterocyclic and benzene (B151609) rings exhibit characteristic chemical shifts and coupling patterns influenced by the electronegativity of the nitrogen, oxygen, and fluorine atoms. Aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm). libretexts.org

The proton at C1, adjacent to the nitrogen, is expected to be the most deshielded and appear at the lowest field. The protons on the pyridine (B92270) ring (H1, H3, H4) will show characteristic couplings. The protons on the benzene ring (H6, H8) will be influenced by the hydroxyl group at C5 and the fluorine at C7. The hydroxyl proton itself will appear as a broad singlet, the position of which can be dependent on solvent and concentration.

Crucially, the fluorine atom at C7 will induce through-bond coupling to nearby protons. A three-bond coupling (³J H-F) is expected between F7 and H6/H8, and a four-bond coupling (⁴J H-F) may be observed with H5. These couplings provide definitive evidence for the substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on general principles and data from analogous isoquinoline structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | 8.8 - 9.2 | d | J H1-H3 ≈ 1.0-2.0 Hz |

| H-3 | 8.4 - 8.6 | d | J H3-H4 ≈ 5.0-6.0 Hz |

| H-4 | 7.6 - 7.8 | d | J H4-H3 ≈ 5.0-6.0 Hz |

| H-6 | 7.0 - 7.3 | d | J H6-F7 ≈ 8.0-10.0 Hz (³J H-F) |

| H-8 | 7.2 - 7.5 | d | J H8-F7 ≈ 5.0-7.0 Hz (³J H-F) |

| 5-OH | 9.0 - 11.0 | br s | - |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals corresponding to the nine carbon atoms of the isoquinoline core. The chemical shifts are influenced by the nitrogen heteroatom and the electron-donating hydroxyl group and electron-withdrawing fluorine atom.

A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. blogspot.com The carbon directly attached to the fluorine (C-7) will exhibit a large one-bond coupling constant (¹J C-F), typically in the range of 240-260 Hz, appearing as a doublet. magritek.com Carbons that are two (C-6, C-8), three (C-5, C-8a), and four (C-4a, C-1) bonds away from the fluorine atom will show progressively smaller couplings (²J C-F, ³J C-F, ⁴J C-F), which are invaluable for assigning the carbon signals. magritek.comrsc.org

Table 2: Predicted ¹³C NMR Data for this compound Predicted values are based on general principles and data from analogous fluorinated aromatic compounds.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J C-F, Hz) |

| C-1 | 150 - 155 | d | ⁴J ≈ 2-4 Hz |

| C-3 | 142 - 146 | s | - |

| C-4 | 110 - 115 | s | - |

| C-4a | 125 - 130 | d | ⁴J ≈ 1-3 Hz |

| C-5 | 155 - 160 | d | ³J ≈ 10-15 Hz |

| C-6 | 115 - 120 | d | ²J ≈ 20-25 Hz |

| C-7 | 160 - 165 | d | ¹J ≈ 240-260 Hz |

| C-8 | 105 - 110 | d | ²J ≈ 20-25 Hz |

| C-8a | 135 - 140 | d | ³J ≈ 5-10 Hz |

¹⁹F NMR spectroscopy is an exceptionally powerful tool for the analysis of fluorine-containing molecules due to its high sensitivity and the wide range of chemical shifts, which makes spectra less prone to signal overlap. nih.gov The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. researchgate.net

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. For fluorine atoms attached to an aromatic ring, the chemical shift typically appears in the range of -100 to -170 ppm relative to a standard like CFCl₃. wikipedia.org The signal for the fluorine at C-7 would be split into a multiplet due to coupling with the adjacent aromatic protons, primarily H-6 and H-8 (³J F-H). scribd.com This coupling provides further confirmation of the fluorine's position on the isoquinoline ring.

Table 3: Predicted ¹⁹F NMR Data for this compound Predicted values are based on general principles and data from analogous fluoroaromatic compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-7 | -110 to -130 | dd | J F7-H6 ≈ 8.0-10.0 Hz; J F7-H8 ≈ 5.0-7.0 Hz |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For heterocyclic compounds like fluoroisoquinolines, MS is essential for confirming molecular identity. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. nih.gov This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass.

For this compound (C₉H₆FNO), HRMS can confirm its elemental formula by matching the experimentally measured mass with the calculated exact mass. The protonated molecule, [M+H]⁺, would be the primary ion observed in positive-ion electrospray ionization (ESI).

Calculated Exact Mass for this compound:

Formula: C₉H₆FNO

[M+H]⁺ Ion: C₉H₇FNO⁺

Calculated Exact Mass: 164.0506 u

The fragmentation of isoquinoline alkaloids in tandem MS (MS/MS) experiments often involves characteristic losses of small molecules or radicals from the substituent groups. nih.govnih.gov For this compound, fragmentation might involve the loss of CO from the phenol moiety or HCN from the pyridine ring, providing further structural evidence.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing compounds in complex mixtures. nih.gov For the analysis of this compound, a reversed-phase LC method, likely using a C18 stationary phase, would be employed for separation. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid additive such as formic acid to promote protonation for positive-ion ESI-MS detection. nih.gov LC-MS allows for the sensitive detection and quantification of the target compound in various matrices.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation by its vibrational modes. While specific experimental IR data for this compound is not widely published, its characteristic spectral features can be predicted based on theoretical calculations, such as Density Functional Theory (DFT), and by comparison with related isoquinoline and quinoline (B57606) derivatives. researchgate.netresearchgate.netresearchgate.net

The IR spectrum of this compound is expected to be dominated by vibrations associated with its hydroxyl, fluoro, and aromatic isoquinoline components. The key vibrational modes and their predicted wavenumber ranges are detailed below:

O-H Stretching: The hydroxyl (-OH) group will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding in the solid state.

Aromatic C-H Stretching: Sharp, medium-intensity bands corresponding to the stretching vibrations of the C-H bonds on the aromatic ring are expected to appear just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range.

C=C and C=N Ring Stretching: The isoquinoline core contains conjugated C=C and C=N bonds. These aromatic ring stretching vibrations, often referred to as semi-circle stretching, give rise to a series of sharp, medium-to-strong absorption bands in the 1400-1650 cm⁻¹ region. researchgate.net

C-O Stretching: The stretching vibration of the C-O bond of the phenolic hydroxyl group is anticipated to produce a strong band in the 1200-1300 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond is known to produce a very strong and characteristic absorption. For aryl fluorides, this C-F stretching vibration is typically observed in the 1100-1250 cm⁻¹ region.

In-Plane and Out-of-Plane Bending: The fingerprint region (below 1400 cm⁻¹) will contain numerous bands corresponding to C-H in-plane (δ C-H) and out-of-plane (γ C-H) bending modes, as well as C-C-C bending and torsional modes of the isoquinoline ring system. researchgate.net

A summary of the predicted characteristic IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Stretching | O-H | 3200-3600 | Strong, Broad |

| Stretching | Aromatic C-H | 3050-3150 | Medium, Sharp |

| Aromatic Ring Stretching | C=C, C=N | 1400-1650 | Medium to Strong |

| Stretching | C-O | 1200-1300 | Strong |

| Stretching | C-F | 1100-1250 | Very Strong |

| In-Plane Bending (δ) | Aromatic C-H | 1000-1300 | Medium |

| Out-of-Plane Bending (γ) | Aromatic C-H | 750-900 | Strong |

This table is based on theoretical predictions and characteristic group frequencies.

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like isoquinoline exhibit characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.netrsc.org The precise absorption maxima (λmax) for this compound can be predicted using computational methods such as Time-Dependent Density Functional Theory (TD-DFT), which has proven effective for calculating the electronic spectra of heterocyclic compounds. mdpi.com

The UV-Vis spectrum of the parent isoquinoline molecule shows characteristic absorptions related to its 10π-electron aromatic system. rsc.org For this compound, the introduction of the hydroxyl (-OH) and fluoro (-F) groups as substituents on the isoquinoline ring is expected to modify the electronic transitions. The hydroxyl group, acting as an auxochrome, typically causes a bathochromic shift (shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect) due to the donation of its lone pair electrons into the aromatic π-system. The fluorine atom's effect is generally less pronounced but can also influence the position and intensity of the absorption bands.

The predicted electronic transitions for this compound are primarily of the π→π* type, which are typically high-intensity bands. The n→π* transitions, involving the non-bonding electrons on the nitrogen atom, are also possible but are generally much weaker and may be obscured by the stronger π→π* bands. researchgate.net

| Predicted λmax (nm) | Electronic Transition | Involved Orbitals |

| ~320-350 | π→π | HOMO → LUMO |

| ~270-290 | π→π | HOMO-1 → LUMO |

| ~220-240 | π→π | π → π |

This table presents theoretically predicted values based on TD-DFT calculations for related aromatic heterocyclic systems. mdpi.com HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is the definitive analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. It works by directing X-rays onto a crystalline sample and measuring the scattering pattern produced. The angles and intensities of the diffracted X-rays are used to deduce the arrangement of atoms within the crystal lattice, providing precise information on bond lengths, bond angles, and intermolecular interactions.

For a novel compound like this compound, single-crystal XRD would be the ideal method to unambiguously confirm its molecular structure and stereochemistry. However, this technique requires the growth of suitable single crystals, which can be a significant challenge. To date, no public crystal structure data for this compound has been deposited in crystallographic databases. In the absence of single crystals, computational methods can be used to predict stable crystal packing arrangements, which can then be compared with experimental powder diffraction data. researchgate.net

Powder X-ray Diffraction (PXRD) is a highly valuable and more accessible XRD technique used for the characterization of polycrystalline or powdered solid samples. ias.ac.in Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, resulting in a diffraction pattern that is a unique "fingerprint" of the crystalline phase. ias.ac.in

The primary application of PXRD in the context of a compound like this compound includes:

Phase Identification: The obtained diffraction pattern can be compared against databases to identify the specific crystalline form of the compound.

Purity Analysis: It can detect the presence of crystalline impurities or different polymorphic forms.

Polymorph Screening: PXRD is crucial in identifying and distinguishing between different crystal polymorphs, which can have distinct physical properties.

An experimental PXRD pattern for this compound has not been reported in the literature. However, a typical dataset would consist of a list of diffraction peaks, specified by their position in terms of the diffraction angle (2θ), the corresponding d-spacing (the distance between crystal lattice planes), and the relative intensity of each peak. An illustrative example of what such data might look like is provided in the table below.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 14.8 | 5.98 | 100 |

| 18.2 | 4.87 | 30 |

| 21.1 | 4.21 | 85 |

| 23.5 | 3.78 | 60 |

| 25.9 | 3.44 | 75 |

| 28.4 | 3.14 | 50 |

This table is a hypothetical representation of PXRD data for a crystalline organic compound and does not represent actual measured data for this compound.

Computational and Theoretical Investigations of 7 Fluoroisoquinolin 5 Ol Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a high degree of accuracy. For 7-Fluoroisoquinolin-5-ol, DFT studies are instrumental in elucidating its fundamental chemical characteristics.

DFT calculations are used to determine the optimized molecular geometry of this compound, corresponding to the lowest energy arrangement of its atoms. These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The isoquinoline (B145761) core, being an aromatic bicyclic system, is expected to be largely planar. The introduction of the hydroxyl (-OH) and fluorine (-F) substituents at the C5 and C7 positions, respectively, would induce minor distortions in the local geometry of the benzene (B151609) ring. DFT can quantify these changes, revealing the extent of bond length alteration (e.g., C5-O, C7-F) and bond angle adjustments within the aromatic framework.

Table 1: Calculated Geometrical Parameters for this compound (Illustrative) Note: Specific values are dependent on the level of theory and basis set used in the calculation.

| Parameter | Description | Expected Finding |

|---|---|---|

| Bond Length (Å) | C5-O | Typical for a phenolic C-O bond, showing partial double bond character. |

| Bond Length (Å) | C7-F | Characteristic of an aryl-fluoride bond, typically short and strong. |

| Bond Angle (°) | C4-C5-C6 | Slightly distorted from the ideal 120° of an sp² carbon due to substituent effects. |

| Bond Angle (°) | C6-C7-C8 | Affected by the high electronegativity of the fluorine atom. |

| Dihedral Angle (°) | H-O-C5-C6 | Defines the orientation of the hydroxyl proton relative to the aromatic ring. |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the electron-donating hydroxyl group and the electron-withdrawing fluorine atom have opposing effects on the electron density of the aromatic system. DFT calculations can map these electronic distributions. The Molecular Electrostatic Potential (MEP) surface is another useful tool derived from DFT, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. In this compound, the region around the hydroxyl oxygen is expected to be electron-rich (nucleophilic), while the areas near the nitrogen atom and the fluorine-substituted carbon might show different electronic characteristics. rjptonline.org

Table 2: Key Electronic Properties of this compound (Conceptual)

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Mechanistic Studies of Fluorination Reactions

The synthesis of fluorinated aromatic compounds often involves complex reaction mechanisms. Theoretical studies play a crucial role in elucidating the pathways for the introduction of a fluorine atom onto a scaffold like isoquinolin-5-ol. One plausible route to related compounds is the deoxyfluorination of phenols. nih.gov The mechanism of such reactions, whether proceeding through nucleophilic aromatic substitution (SNAr), electrophilic fluorination, or other pathways, can be investigated computationally. wikipedia.org

Computational chemistry allows for the identification and characterization of transition states—the high-energy structures that connect reactants to products. By calculating the energy of reactants, transition states, and products, a detailed reaction energy profile can be constructed. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

For the deoxyfluorination of a phenol precursor to an aryl fluoride (B91410), computational studies can distinguish between different possible mechanisms. For instance, ab initio calculations on the deoxyfluorination of phenols via aryl fluorosulfonate intermediates suggest that the carbon-fluorine bond formation likely proceeds through a concerted transition state rather than a discrete, two-step Meisenheimer intermediate. figshare.comacs.orgresearchgate.net This means the departure of the leaving group and the attack of the fluoride nucleophile occur simultaneously. Such insights are vital for optimizing reaction conditions and improving yields.

Table 3: Reaction Energetics for a General Deoxyfluorination Reaction (Illustrative)

| Component | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Phenol + Fluorinating Agent) | 0 | Baseline energy of the starting materials. |

| Transition State | ΔG‡ (Activation Energy) | The energy barrier that must be overcome for the reaction to proceed. |

| Products (Aryl Fluoride + Byproducts) | ΔG° (Gibbs Free Energy of Reaction) | The overall energy change, indicating if the reaction is spontaneous. |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is fundamental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates. The fluoroquinoline and isoquinoline scaffolds are present in many biologically active compounds. nih.govnih.gov

For this compound, docking studies could be used to explore its potential interactions with various biological targets. The molecule possesses key functional groups for binding: the hydroxyl group can act as a hydrogen bond donor and acceptor, the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, and the fluorine atom can participate in hydrogen bonding or other electrostatic interactions. The planar aromatic rings can engage in π-π stacking and hydrophobic interactions with amino acid residues in a protein's active site. Docking simulations can predict which amino acids in a target protein (e.g., kinases, topoisomerases) are likely to interact with this compound, providing a hypothesis for its potential biological activity. nih.govresearchgate.net

Table 4: Potential Ligand-Target Interactions for this compound

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| 5-hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Gln, Asn, Ser, Thr |

| Isoquinoline Nitrogen | Hydrogen Bond Acceptor | Arg, Lys, Gln, Asn, Ser, Thr |

| 7-fluoro (-F) | Weak Hydrogen Bond Acceptor, Halogen Bond | Backbone N-H, Arg, Lys |

| Aromatic Rings | π-π Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, His, Leu, Val, Ile |

Conformational Analysis and Stereochemical Implications

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For this compound, the core structure is a rigid, planar aromatic system, which severely restricts its conformational flexibility. The primary source of conformational variation arises from the rotation around the C5-O single bond, which alters the orientation of the hydroxyl proton relative to the plane of the isoquinoline ring.

Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformer(s). Typically, the hydroxyl proton will lie in the plane of the aromatic ring to maximize conjugation, resulting in two possible planar conformers. The energy barrier for rotation between these conformers is generally low. As this compound is an achiral molecule, it has no stereoisomers. However, understanding its preferred conformation is important as the specific orientation of the hydroxyl group can influence its ability to form key interactions in a biological receptor site. fiveable.me

Medicinal Chemistry and Biological Relevance of the Fluoroisoquinoline Scaffold

Isoquinoline (B145761) as a Privileged Scaffold in Drug Discovery

The isoquinoline ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity. nih.govrsc.orgresearchgate.net This versatility has made isoquinoline and its derivatives a focal point for therapeutic research, leading to drugs for a wide range of diseases, including cancer, infections, and neurological disorders. nih.govx-mol.comnih.gov The adaptability of the isoquinoline core allows for the design of compounds that can interact with diverse biological pathways. rsc.orgresearchgate.net

Historically, the significance of the isoquinoline scaffold is rooted in its prevalence in natural products, particularly alkaloids. wikipedia.orgnih.govrsc.org Isoquinoline alkaloids are a large and structurally diverse class of compounds found extensively in the plant kingdom. wikipedia.orgnih.gov These natural compounds are typically derived from the amino acids tyrosine or phenylalanine. nih.govrsc.orgnih.gov

For centuries, plants containing isoquinoline alkaloids have been used in traditional medicine. rsc.org The isolation of morphine from the opium poppy in the early 19th century was a landmark event that highlighted the potent physiological effects of this class of compounds. nih.govrsc.org Other well-known examples include:

Morphine and Codeine: Analgesics used for pain relief. nih.gov

Papaverine: An antispasmodic agent. wikipedia.org

Berberine: Known for its antibacterial properties. nih.gov

These naturally occurring molecules have served as the foundation for the development of numerous synthetic drugs, demonstrating the enduring importance of the isoquinoline scaffold in medicine. nih.gov

Rational Design and Scaffold Modification Strategies

The development of new drugs based on the isoquinoline scaffold often involves rational design and strategic modifications to the core structure. benthamscience.commanchester.ac.ukresearchgate.net These strategies aim to enhance the therapeutic properties of the molecule, such as potency and selectivity, while optimizing its pharmacokinetic profile. benthamscience.comresearchgate.net One common approach is the introduction of various substituents at different positions of the isoquinoline ring to explore the structure-activity relationship (SAR). nih.gov

A key strategy in modern medicinal chemistry is the incorporation of fluorine atoms into drug candidates. benthamscience.comresearchgate.net This approach, known as fluorination, can significantly improve a molecule's properties by leveraging the unique characteristics of fluorine. researchgate.netpharmacyjournal.org

The introduction of fluorine into a molecule like isoquinoline can profoundly influence its biological and physicochemical properties. researchgate.nettandfonline.com Fluorine is the most electronegative element and has a small van der Waals radius, which allows it to act as a bioisostere for a hydrogen atom. tandfonline.comselvita.com Its unique electronic properties can lead to improvements in metabolic stability, membrane permeability, and binding affinity to target proteins. tandfonline.comresearchgate.net

The substitution of hydrogen with fluorine can alter the conformational preferences of a molecule. chemtube3d.comnih.gov This is due to steric and electronic interactions, such as the gauche effect, where fluorine substitution can favor specific spatial arrangements of the molecule. chemtube3d.com By influencing the molecule's three-dimensional shape, fluorine can lock it into a conformation that is more favorable for binding to its biological target, thereby enhancing its activity. pharmacyjournal.orgnih.gov

Fluorine's strong electron-withdrawing nature can significantly alter the acidity or basicity (pKa) of nearby functional groups. researchgate.netnih.govresearchgate.net For instance, introducing a fluorine atom near a basic amine group on the isoquinoline scaffold will lower its pKa, making it less basic. nih.govnih.gov This modulation of pKa can have a profound impact on a drug's pharmacokinetic properties, such as its absorption and distribution, by influencing its ionization state at physiological pH. nih.govmdpi.com Adjusting the pKa can improve a compound's bioavailability by enhancing its ability to permeate cell membranes. nih.govmdpi.com

| Property | Effect of Fluorination | Reference |

|---|---|---|

| Basicity of Amines | Decreases | nih.govnih.gov |

| Membrane Permeability | Can be enhanced | mdpi.com |

| Bioavailability | Can be improved | nih.govmdpi.com |

The strategic placement of fluorine can lead to a direct enhancement of a molecule's intrinsic potency. researchgate.nettandfonline.com This can occur through several mechanisms. The carbon-fluorine bond can participate in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity. benthamdirect.comscispace.com Furthermore, by altering the electronic distribution within the molecule, fluorine can enhance the interactions of other functional groups with the target. tandfonline.com Fluorination can also block sites of metabolic attack, preventing the molecule from being broken down by enzymes and thus prolonging its therapeutic effect. researchgate.netnih.gov

| Mechanism | Description | Reference |

|---|---|---|

| Enhanced Binding Affinity | Direct interactions (e.g., hydrogen bonds) between fluorine and the target protein. | benthamdirect.comscispace.com |

| Metabolic Stability | The strong C-F bond can block metabolic pathways, increasing the drug's half-life. | researchgate.netnih.gov |

| Electronic Effects | Fluorine's electron-withdrawing properties can modify the electronic landscape of the molecule to improve target interaction. | tandfonline.com |

Influence of Fluorine on Molecular Properties in Drug Design

Membrane Permeability Alterations

The introduction of a fluorine atom to the isoquinoline core, as seen in 7-Fluoroisoquinolin-5-ol, can significantly influence its ability to cross biological membranes. Fluorine, being the most electronegative element, can alter the electronic properties and lipophilicity of the molecule. Generally, fluorination is known to increase the lipophilicity of a compound, a key factor in passive membrane diffusion. However, the effect of fluorination on membrane permeability is not always straightforward and can be influenced by the position and number of fluorine atoms, as well as the presence of other functional groups.

Metabolic Pathway Influence

The metabolic fate of a drug molecule is a critical determinant of its therapeutic efficacy and duration of action. The introduction of fluorine into a molecule can significantly alter its metabolic profile. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes. This property is often exploited in drug design to block metabolic oxidation at specific sites, thereby increasing the metabolic stability of the compound.

For this compound, the fluorine atom at the 7-position is expected to be resistant to metabolic cleavage. This could prevent the formation of certain metabolites that might arise from oxidation at this position in the non-fluorinated analogue. Furthermore, the presence of the hydroxyl group at the 5-position provides a handle for phase II metabolic conjugation reactions, such as glucuronidation and sulfation. These processes typically lead to more water-soluble metabolites that are readily excreted from the body. The influence of this compound on specific metabolic pathways is an area that requires further investigation. It is plausible that, like other isoquinoline derivatives, it could interact with various enzymes involved in cellular metabolism, but dedicated studies are needed to elucidate these potential effects.

Pharmacokinetic Property Enhancement

The strategic placement of fluorine atoms is a well-established strategy to enhance the pharmacokinetic properties of drug candidates. nih.gov Fluorination can lead to improved metabolic stability, increased bioavailability, and a longer half-life. nih.gov These enhancements are often attributed to the stability of the C-F bond and the ability of fluorine to shield adjacent parts of the molecule from metabolic attack. nih.gov

| Property | Predicted Influence of Substituents |

| Membrane Permeability | Moderate, influenced by the balance of lipophilic fluorine and hydrophilic hydroxyl group. |

| Metabolic Stability | Increased due to the strong C-F bond at the 7-position, blocking oxidative metabolism. |

| Metabolic Pathways | Likely undergoes Phase II conjugation (glucuronidation, sulfation) at the 5-hydroxyl group. |

| Bioavailability | Potentially enhanced due to increased metabolic stability. |

| Half-life | Potentially prolonged due to reduced metabolic clearance. |

Structure-Activity Relationship (SAR) Studies of Fluoro-Isoquinoline Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For fluoro-isoquinoline derivatives, SAR studies explore how the position and number of fluorine substituents, as well as the nature and position of other functional groups, impact their interaction with biological targets.

The presence of the hydroxyl group at the 5-position is also a key determinant of activity. This group can act as a hydrogen bond donor and/or acceptor, which is often crucial for specific interactions within a protein's binding pocket. The combination of a fluorine atom at the 7-position and a hydroxyl group at the 5-position presents a unique pharmacophore that warrants further investigation to delineate its specific SAR.

Impact of Fluoro-Substitution on Biological Activity

The substitution of hydrogen with fluorine can have profound effects on the biological activity of a molecule. These effects stem from the unique properties of the fluorine atom, including its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond.

In the context of the isoquinoline scaffold, fluoro-substitution can influence biological activity in several ways:

Altered Target Binding: The high electronegativity of fluorine can lead to altered electronic interactions with the target protein, such as dipole-dipole interactions or the formation of unique hydrogen bonds. The fluorine atom can also influence the conformation of the molecule, favoring a bioactive conformation.

Increased Metabolic Stability: As previously discussed, the strength of the C-F bond can prevent metabolic degradation, leading to a more sustained biological effect.

For this compound, the 7-fluoro substituent is expected to modulate the electronic landscape of the isoquinoline ring system, which could influence its affinity and selectivity for various biological targets.

| Parameter | Impact of 7-Fluoro Substitution | Impact of 5-Hydroxy Substitution |

| Target Binding | Alters electronic interactions and conformation | Acts as a hydrogen bond donor/acceptor |

| Metabolic Stability | Increases due to the strong C-F bond | Provides a site for Phase II metabolism |

| Lipophilicity | Generally increases | Generally decreases |

| Aqueous Solubility | Generally decreases | Generally increases |

Applications in Targeting Specific Biological Pathways

The isoquinoline scaffold is a versatile template for the design of molecules that can target a wide range of biological pathways implicated in various diseases. The functionalization of this scaffold with fluorine and other groups allows for the fine-tuning of activity towards specific targets.

Inhibition of Protein Kinases (e.g., PKB)

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The isoquinoline core has been identified as a privileged scaffold for the development of protein kinase inhibitors.

Protein Kinase B (PKB), also known as Akt, is a serine/threonine kinase that is a key node in the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is frequently hyperactivated in cancer and is involved in promoting cell survival, proliferation, and growth. Consequently, PKB is an attractive therapeutic target for the development of anticancer drugs.

While there is no direct evidence of this compound inhibiting PKB, related fluoroisoquinoline derivatives have been investigated as potential PKB inhibitors. For instance, a patent has described fluoroisoquinoline substituted thiazole (B1198619) compounds as inhibitors of PKB. This suggests that the fluoroisoquinoline scaffold can be accommodated within the ATP-binding site of PKB. The 7-fluoro substituent could potentially form favorable interactions with the kinase domain, while the 5-hydroxyl group could engage in hydrogen bonding with key residues, contributing to the binding affinity and selectivity. Further research is necessary to explore the potential of this compound as a PKB inhibitor and to understand its mechanism of action at the molecular level.

Exploration of Other Biological Activities Associated with Fluoro-Isoquinoline Scaffolds

The isoquinoline scaffold is a prominent structural motif in a vast number of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. researchgate.netnih.gov The introduction of a fluorine atom into the isoquinoline ring system can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This strategic fluorination can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets, often resulting in compounds with potent and diverse therapeutic potential. researchgate.net Consequently, fluoro-isoquinoline scaffolds have garnered considerable attention in medicinal chemistry, with researchers exploring their utility across a wide range of therapeutic areas beyond a single, specific activity.

The versatility of the fluoro-isoquinoline scaffold is evident in the diverse array of biological activities it has been associated with. These derivatives have been investigated for their potential as anticancer, antimicrobial (including antibacterial and antifungal), antiviral, anti-inflammatory, and enzyme inhibitory agents. nih.govresearchgate.netrsc.org The position of the fluorine atom on the isoquinoline ring, along with the nature and substitution pattern of other functional groups, plays a crucial role in determining the specific biological activity and potency of the resulting compound. frontiersin.org

A notable area of investigation for fluoro-isoquinoline derivatives is in the realm of infectious diseases. The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated isoquinolines have shown promise in this regard, with certain derivatives exhibiting significant activity against various bacterial and fungal strains. researchgate.net For instance, the incorporation of fluorine can enhance the antibacterial efficacy of isoquinoline-based compounds.

Furthermore, the antiviral potential of fluoro-isoquinoline scaffolds has been an active area of research. Certain isoquinolone derivatives have demonstrated inhibitory effects against various viruses. For example, a study identified a 3-(6-ethylbenzo[d] researchgate.netnih.govdioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H)-one derivative as a hit compound with inhibitory effects against both influenza A and B viruses. mdpi.com

In addition to their anti-infective properties, fluoro-isoquinoline derivatives have been explored for their potential in treating inflammatory conditions and as enzyme inhibitors. nih.govrsc.org The ability of the fluorine atom to form key interactions within the active sites of enzymes makes this scaffold an attractive starting point for the design of potent and selective inhibitors for various therapeutic targets.

The following table provides a summary of selected fluoro-isoquinoline derivatives and their reported biological activities, illustrating the broad therapeutic potential of this chemical scaffold.

| Compound Name | Structure | Biological Activity |

| 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methylaminopiperidine-1-yl)-4-oxoquinoline-3-carboxylic acid | [Image of the chemical structure of 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methylaminopiperidine-1-yl)-4-oxoquinoline-3-carboxylic acid] | Antibacterial. nih.gov |

| 3-(6-Ethylbenzo[d] researchgate.netnih.govdioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H)-one | [Image of the chemical structure of 3-(6-Ethylbenzo[d] researchgate.netnih.govdioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H)-one] | Antiviral (Influenza A and B). mdpi.com |

| Fluorinated Benzylisoquinoline Alkaloids | [General chemical structure of a Fluorinated Benzylisoquinoline Alkaloid] | Potential for diverse biological activities, building on the known pharmacological properties of benzylisoquinoline alkaloids. rsc.org |

Q & A

Q. What protocols ensure reproducibility in scaling up synthetic procedures for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.